3-Hydroxypicolinic acid
Overview
Description
3-Hydroxypicolinic acid (3-HPA) is a derivative of picolinic acid and is a member of the pyridine family . It is used as a matrix for nucleotides in MALDI mass spectrometry analyses .
Molecular Structure Analysis
The molecular formula of 3-Hydroxypicolinic acid is C6H5NO3 . The molecular weight is 139.11 . The structure can be represented by the SMILES stringOC(=O)c1ncccc1O
. Physical And Chemical Properties Analysis
3-Hydroxypicolinic acid appears as light yellow needles . It has a melting point of 213-218 °C (lit.) . It is soluble in water (0.25g in 10ml) .Scientific Research Applications
Mass Spectrometry Matrix
3-Hydroxypicolinic acid is widely used as a matrix substance in matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) . It facilitates the analysis of oligonucleotides and proteins by aiding in the ionization process, which is crucial for mass spectrometric identification and quantification .
Complexation Agent for Metal Complexes
This compound serves as a complexation agent, forming complexes with metals which can be important for various chemical analyses and reactions .
Antibiotic Biosynthesis
It is an intermediate in the biosynthesis of the antibiotic virginiamycin S1 , indicating its role in pharmaceutical manufacturing and research .
Pyridine Building Block
As a pyridine derivative, 3-Hydroxypicolinic acid is a significant building block for bacterial secondary metabolites, which are compounds produced by bacteria that can have various applications, including medicinal .
Mechanism of Action
Target of Action
3-Hydroxypicolinic acid (3-HPA) is an important pyridine building block of bacterial secondary metabolites . It primarily targets the biosynthetic pathways of these metabolites .
Mode of Action
The enzymatic mechanism underlying the biosynthesis of 3-HPA involves several enzymes. An L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase are required to convert L-lysine to 3-HPA .
Biochemical Pathways
This unusual assembly logic of 3-HPA has potential for engineering the 3-HPA pathway for generating novel pyridine-based building blocks .
Pharmacokinetics
Its role as a matrix material in matrix-assisted laser desorption/ionization (maldi) based mass spectroscopy (ms) for the analysis of large biomolecules and quantification of oligonucleotides suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 3-HPA’s action is the production of bacterial secondary metabolites . These metabolites play various roles in bacterial physiology, including communication, defense, and nutrient acquisition.
Action Environment
The action of 3-HPA is influenced by environmental factors. For instance, in the context of MALDI-MS, the ionization process is influenced by the matrix material, which in this case is 3-HPA The efficiency of ionization can affect the accuracy and sensitivity of the analysis
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity for the respiratory system .
Future Directions
properties
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRARRAHGNDUELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236320 | |
Record name | 3-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxypicolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
874-24-8 | |
Record name | 3-Hydroxypicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypicolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPICOLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7XP64JR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxypicolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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